Phosphorothioic dichloride fluoride
Description
Phosphorothioic dichloride fluoride (hypothetical formula: PSCl₂F) is a phosphorus-based compound characterized by a central phosphorus atom bonded to one sulfur atom, two chlorine atoms, and one fluorine atom. Such compounds are typically used as intermediates in organophosphorus synthesis, agrochemicals, and nerve agent precursors due to their electrophilic reactivity .
Key structural features include:
Properties
CAS No. |
2523-93-5 |
|---|---|
Molecular Formula |
Cl2FPS |
Molecular Weight |
152.94 g/mol |
IUPAC Name |
dichloro-fluoro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/Cl2FPS/c1-4(2,3)5 |
InChI Key |
UBBHDNCJUPLABD-UHFFFAOYSA-N |
Canonical SMILES |
FP(=S)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Antimony-Mediated Fluorination of PSCl₃
The most widely implemented large-scale production method involves reacting thiophosphoryl trichloride (PSCl₃) with SbF₃ and SbCl₅. The reaction proceeds via a halogen-exchange mechanism:
$$
\text{PSCl₃ + SbF₃ + SbCl₅ → PSClF₂ + SbCl₃ + SbCl₃F₂}
$$
Operational parameters critical to yield optimization include:
- Temperature : 70–80°C (below SbF₃ decomposition threshold)
- Molar ratios : PSCl₃:SbF₃:SbCl₅ = 1:1.2:0.8 (prevents SbF₃ excess leading to over-fluorination)
- Reaction time : 4–6 hours under reflux
Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg), yielding 98% pure PSClF₂ with characteristic boiling point of 6.3°C.
Potassium Fluorosulfite (KSO₂F) Route
An alternative pathway employs KSO₂F as a fluorine donor:
$$
\text{PSCl₃ + 3KSO₂F → PSClF₂ + 3KCl + 3SO₂}
$$
While this method avoids antimony reagents, competing side reactions generate PSF₃ (thiophosphoryl trifluoride), necessitating careful control of:
- Stoichiometry : 1:3 PSCl₃:KSO₂F ratio
- Temperature gradient : Gradual heating from 25°C to 50°C over 2 hours
- Solvent system : Anhydrous acetonitrile improves reagent solubility
Catalytic Chloride Ion-Assisted Synthesis
Patent EP0283073B1 details a novel approach using aldehydes, PCl₃, and S₂Cl₂ in the presence of chloride ions (Cl⁻). The general reaction scheme proceeds as:
$$
\text{RCHO + PCl₃ + S₂Cl₂ → RCHClOP(S)Cl₂ → PSClF₂ (via subsequent fluorination)}
$$
Critical process parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | -20°C to +25°C | Minimizes side reactions |
| Catalyst Loading | 0.5–1.0 mol% Cl⁻ | Accelerates P-S bond formation |
| N₂ Atmosphere | 1–1.2 bar | Prevents moisture ingress |
This method achieves 85–90% conversion efficiency when using chloral (CCl₃CHO) as the aldehyde substrate, with residual PCl₃ recycled into subsequent batches.
Specialized Synthesis Pathways
Germylthiophosphine Chlorination
Recent studies demonstrate PSClF₂ formation via chlorination of difluoro(germylthio)phosphine:
$$
\text{F₂P–S–GeH₃ + Cl₂ → GeH₃Cl + PSClF₂}
$$
This niche method produces high-purity PSClF₂ (99.5%) but requires stringent exclusion of oxygen due to GeH₃Cl’s pyrophoric nature.
Disproportionation of Fluorothiophosphate Esters
Heating bis(trifluoromethyl)thiophosphoryl derivatives induces disproportionation:
$$
\text{(F₃C)₂P(=S)–S–PF₂ → PSClF₂ + byproducts}
$$
While theoretically viable, this route remains limited to laboratory-scale applications due to low yields (≤35%).
Reaction Optimization and Kinetic Considerations
Comparative analysis of activation energies reveals distinct mechanistic pathways:
SbF₃-mediated fluorination :
- Δ‡ = 58 kJ/mol (rate-determining P–Cl bond cleavage)
- First-order dependence on PSCl₃ and SbF₃ concentrations
Catalytic chloride system :
Physicochemical Properties and Characterization
Key properties of PSClF₂ established through experimental studies:
Vibrational spectroscopy provides structural fingerprints:
- IR (gas phase) : 946 cm⁻¹ (P–F sym stretch), 738 cm⁻¹ (P–S stretch)
- Raman (liquid) : 536 cm⁻¹ (P–Cl stretch), 207 cm⁻¹ (P–S bend)
Industrial Applications and Derivatives
While proprietary formulations limit public disclosures, PSClF₂ serves as:
- Pesticide Intermediate : Conversion to O,O-dialkyl thiophosphate esters
- Lithium Battery Electrolytes : Precursor for LiPF₆ synthesis
- Polymer Modifiers : Incorporation into flame-retardant additives
Chemical Reactions Analysis
Types of Reactions
Dichlorofluorophosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
Dichlorofluorophosphine sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which dichlorofluorophosphine sulfide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby influencing their activity. It can also participate in redox reactions, altering the oxidation state of target molecules and affecting their function.
Comparison with Similar Compounds
Phosphorus Oxychloride (POCl₃)
Key Differences :
Diethyl Phosphorochlorothioate (C₄H₁₀ClO₂PS)
Key Differences :
Ethylphosphonothioic Dichloride (C₂H₅Cl₂PS)
Key Differences :
Methylphosphonic Difluoride (CH₃PF₂O)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
